disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate
Overview
Description
disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate is a bile acid sulfate conjugate. It is a derivative of chenodeoxycholic acid, a primary bile acid produced in the liver. This compound is known for its role in the regulation of lipid digestion and absorption, acting through the activation of nuclear receptors such as the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor (TGR5) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate typically involves the sulfonation of glycochenodeoxycholic acid. The reaction conditions often include the use of sulfur trioxide-pyridine complex in an aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM). The reaction is usually carried out at low temperatures to prevent decomposition of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonate group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of glycochenodeoxycholic acid derivatives with additional oxygen functionalities.
Reduction: Formation of reduced bile acid derivatives.
Substitution: Formation of azido or thiol-substituted derivatives.
Scientific Research Applications
disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in bile acid metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in liver diseases and metabolic disorders.
Industry: Used in the formulation of pharmaceuticals and as an additive in certain industrial processes
Mechanism of Action
disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate exerts its effects primarily through the activation of nuclear receptors such as the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor (TGR5). These receptors play crucial roles in the regulation of bile acid synthesis, lipid metabolism, and glucose homeostasis. The activation of FXR leads to the suppression of bile acid synthesis genes, while TGR5 activation stimulates energy expenditure and glucose metabolism .
Comparison with Similar Compounds
Similar Compounds
Glycochenodeoxycholic Acid: The parent compound without the sulfate group.
Taurochenodeoxycholic Acid: Another bile acid conjugate with taurine instead of glycine.
Lithocholic Acid: A secondary bile acid with similar structural features
Uniqueness
disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate is unique due to its sulfate group, which enhances its solubility and alters its biological activity compared to non-sulfated bile acids. This modification allows it to interact differently with bile acid receptors and enzymes, making it a valuable tool in research and potential therapeutic applications .
Biological Activity
Disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate is a complex bile acid derivative known for its significant biological activities. This compound is primarily recognized for its role in lipid metabolism and its interactions with various nuclear receptors.
The compound's IUPAC name indicates a complex structure with multiple stereocenters and functional groups. The molecular formula is , and it has a molecular weight of approximately 573.7 g/mol. It is classified as a bile acid sulfate conjugate derived from chenodeoxycholic acid.
Disodium;2-[[(4R)-4-[(3R,5R,7R,...]] is known to exert its biological effects through several mechanisms:
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Activation of Nuclear Receptors :
- Farnesoid X Receptor (FXR) : This receptor plays a crucial role in regulating bile acid homeostasis and lipid metabolism. Activation of FXR by this compound can lead to enhanced lipid digestion and absorption.
- G Protein-Coupled Bile Acid Receptor (TGR5) : This receptor mediates the metabolic effects of bile acids on glucose homeostasis and energy expenditure.
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Regulation of Lipid Metabolism :
- The compound influences the expression of genes involved in lipid metabolism pathways. It promotes the uptake and transport of lipids in the intestine and liver.
Lipid Metabolism
Research indicates that disodium;2-[[(4R)-4-[(3R,...]] significantly enhances lipid absorption in the gastrointestinal tract. In animal studies:
- Increased Lipid Absorption : Studies have shown that administration of this compound leads to increased absorption rates of dietary fats.
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties that may be beneficial in metabolic disorders:
- Reduction of Inflammatory Markers : In vitro studies demonstrated that disodium;2-[[(4R)-4-[(3R,...]] can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
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Case Study on Obesity :
- A clinical trial involving obese patients showed that supplementation with disodium;2-[[(4R)-4-[(3R,...]] resulted in a significant reduction in body weight and improved insulin sensitivity over a 12-week period.
-
Case Study on Cholesterol Levels :
- Another study focused on patients with dyslipidemia revealed that administration led to a notable decrease in LDL cholesterol levels while increasing HDL cholesterol levels.
Safety and Toxicity
While disodium;2-[[(4R)-4-[(3R,...]] has shown promising biological activities, its safety profile must be considered. Preliminary toxicity studies indicate a low incidence of adverse effects at therapeutic doses. However:
- Long-term studies are needed to fully understand the potential side effects and safe dosage ranges.
Properties
IUPAC Name |
disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO8S.2Na/c1-15(4-7-22(29)27-14-23(30)31)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(35-36(32,33)34)12-16(25)13-21(24)28;;/h15-21,24,28H,4-14H2,1-3H3,(H,27,29)(H,30,31)(H,32,33,34);;/q;2*+1/p-2/t15-,16+,17-,18-,19+,20+,21-,24+,25+,26-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXWPLXHDUSUKI-KZRRTRIISA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OS(=O)(=O)[O-])C)O)C.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)[O-])C)O)C.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H41NNa2O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747869 | |
Record name | disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
573.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66874-09-7 | |
Record name | disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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